molecular formula C8H11ClO B13796602 2-Methylcyclohex-2-ene-1-carbonyl chloride CAS No. 74517-09-2

2-Methylcyclohex-2-ene-1-carbonyl chloride

Cat. No.: B13796602
CAS No.: 74517-09-2
M. Wt: 158.62 g/mol
InChI Key: YDAXVEYUYGJWPL-UHFFFAOYSA-N
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Description

2-Methylcyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO. It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohex-2-ene-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclohex-2-en-1-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The process can be summarized as follows:

2-Methylcyclohex-2-en-1-one+SOCl22-Methylcyclohex-2-ene-1-carbonyl chloride+SO2+HCl\text{2-Methylcyclohex-2-en-1-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methylcyclohex-2-en-1-one+SOCl2​→2-Methylcyclohex-2-ene-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohex-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as ammonia, primary amines, and alcohols are commonly used. These reactions often require mild to moderate heating.

    Addition Reactions: Electrophiles like bromine (Br2) and nucleophiles like hydrogen cyanide (HCN) can be used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

2-Methylcyclohex-2-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylcyclohex-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The double bond in the cyclohexene ring also participates in addition reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohex-2-en-1-one: Similar structure but lacks the carbonyl chloride group.

    Cyclohex-2-en-1-one: Lacks both the methyl group and the carbonyl chloride group.

    2-Methylcyclohexanone: Saturated analog with a ketone functional group instead of a carbonyl chloride.

Uniqueness

2-Methylcyclohex-2-ene-1-carbonyl chloride is unique due to the presence of both a double bond and a carbonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

74517-09-2

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-methylcyclohex-2-ene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h4,7H,2-3,5H2,1H3

InChI Key

YDAXVEYUYGJWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1C(=O)Cl

Origin of Product

United States

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